REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([C:14]([O:16]C)=[O:15])[C:10]([O:12]C)=[O:11])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[OH-].[Na+].Cl.ClCCl>CO.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([C:10]([OH:12])=[O:11])[C:14]([OH:16])=[O:15])[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
135 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C. in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the reaction mixture at less than 17° C
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate (600 mL)
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a viscous oil
|
Type
|
STIRRING
|
Details
|
stirred till a thick slurry
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
CUSTOM
|
Details
|
dried via suction filtration under a nitrogen blanket for 48 hours at room temperature
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
to give a solid (76.0 g, 84% over 2 steps)
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |